

X-ray crystallographic analysis of N-phenyl-1H-benzimidazole-2-carboxamide

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Compound of Interest

Compound Name: *1H-benzimidazole-2-carbonyl chloride*

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A comparative guide to the X-ray crystallographic analysis of N-phenyl-1H-benzimidazole-2-carboxamide and its structural analogs is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of crystallographic data, experimental protocols, and structural features based on available literature.

While a specific X-ray crystallographic study for N-phenyl-1H-benzimidazole-2-carboxamide was not identified in the initial search, this guide leverages data from closely related compounds to provide valuable structural insights. The primary comparison is made with the parent molecule, 1H-benzimidazole-2-carboxamide, and various N-phenyl substituted benzimidazole derivatives. This comparative approach allows for an objective analysis of the influence of the N-phenyl group and other substituents on the crystal packing and molecular geometry of the benzimidazole core.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 1H-benzimidazole-2-carboxamide and a representative halogen-substituted N-phenylbenzimidazole derivative. This data provides a quantitative basis for comparing the crystal structures.

Parameter	1H-benzimidazole-2-carboxamide[1][2]	1-Phenyl-2-(3-bromophenyl)benzimidazole[3]
Chemical Formula	C ₈ H ₇ N ₃ O	C ₁₉ H ₁₃ BrN ₂
Molecular Weight (g/mol)	161.16	349.22
Crystal System	Orthorhombic	Monoclinic
Space Group	Pccn (No. 56)	P2 ₁ /c (No. 14)
a (Å)	9.9071(14)	8.6166(7)
b (Å)	11.1950(19)	10.1262(8)
c (Å)	13.315(2)	17.6938(14)
α (°)	90	90
β (°)	90	98.201(3)
γ (°)	90	90
Volume (Å ³)	1476.8(4)	1528.1(2)
Z	8	4
Temperature (K)	100(2)	150(2)
Rgt(F) / R ₁	0.0356	0.0271 (I > 2σ(I))
wRref(F ²) / wR ₂	0.1034	0.0724 (all data)

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The experimental protocols for the synthesis and X-ray crystallographic analysis of the compared compounds are outlined below.

Synthesis of 1H-benzimidazole-2-carboxamide[1][2]

- Step 1: Synthesis of 1H-benzimidazole-2-methanol: 1,2-diaminobenzene and glycolic acid were mixed in a hydrochloric acid aqueous solution and stirred at 90 °C for 7 hours. The

solution was then cooled, and a sodium hydroxide solution was added to precipitate the product.

- **Step 2: Oxidation to 1H-benzimidazole-2-carboxylic acid:** The 1H-benzimidazole-2-methanol was refluxed with sodium carbonate and potassium permanganate in an aqueous solution for 2 hours. The pH was adjusted to 4.0 to precipitate the carboxylic acid.
- **Step 3: Amidation to 1H-benzimidazole-2-carboxamide:** The carboxylic acid was treated with thionyl chloride at 70 °C for 5 hours. After cooling and concentration, ammonia water was added, and the solution was stirred at 70 °C for 5 hours to yield the final product.
- **Crystallization:** Crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution at ambient temperature over a week.

Synthesis of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles[3]

- **Synthesis:** A solution of N-phenyl-o-phenylenediamine and a substituted p-bromobenzaldehyde were mixed in ethanol with sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) and refluxed under argon for 3 hours.
- **Crystallization:** Single crystals suitable for X-ray analysis were grown by slow evaporation of the solvent from a solution of the substance in a chloroform/ethanol mixture.

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with synchrotron radiation or $\text{MoK}\alpha$ radiation. The structures were solved and refined using standard crystallographic software packages.[1][2] Hydrogen atoms bonded to carbon were typically placed in calculated positions, while those bonded to nitrogen were located from Fourier difference maps.[1][2]

Structural Analysis and Comparison

The addition of a phenyl group at the N1 position of the benzimidazole ring significantly influences the molecule's conformation. In halogen-substituted 2-aryl-N-phenylbenzimidazoles,

the molecule consists of three non-coplanar aromatic fragments: the benzimidazole unit, the N-phenyl ring, and the 2-aryl ring.[3]

The dihedral angle between the benzimidazole system and the N-phenyl ring is a key parameter. For instance, in para-substituted 1-phenyl-2-(4-halophenyl)benzimidazoles, this angle is around 66-67°, while for meta-substituted analogs, it is smaller, in the range of 54-57°. [3] In contrast, 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole shows a dihedral angle of 68.92(4)° between the N-phenyl ring and the benzimidazole moiety.[4] This rotation of the N-phenyl ring helps to reduce steric hindrance.[4]

The intermolecular interactions also differ significantly. While 1H-benzimidazole-2-carboxamide features N-H...N and N-H...O hydrogen bonds, the N-phenyl substituted derivatives lack the N-H donor for such interactions and are instead assembled through weaker C-H... π , π - π , and in the case of halogenated compounds, halogen...nitrogen interactions.[3][4]

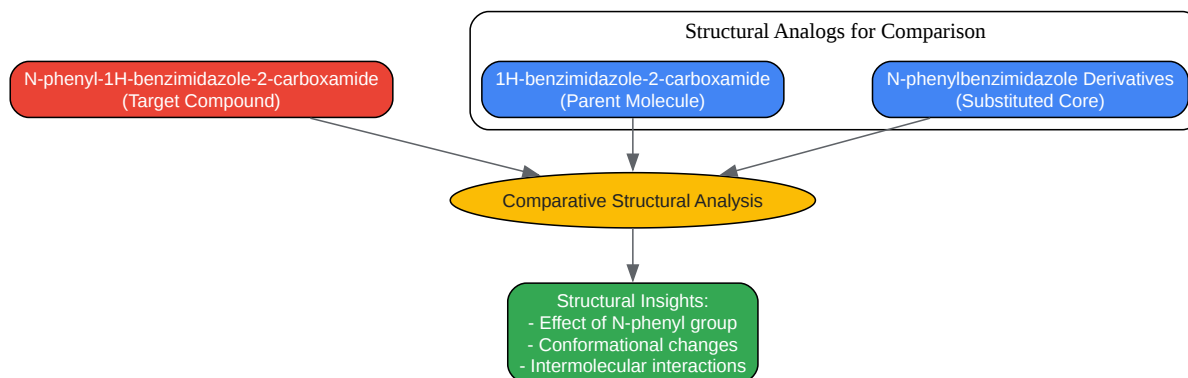
Visualizations

To further illustrate the processes and concepts discussed, the following diagrams are provided.



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Caption: Experimental workflow for X-ray crystallographic analysis.



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Caption: Logical relationship for the comparative structural analysis.

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